molecular formula C7H3ClN4 B2971927 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile CAS No. 1352887-64-9

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile

Cat. No.: B2971927
CAS No.: 1352887-64-9
M. Wt: 178.58
InChI Key: SHTXTWBPGOKQQY-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a high-value molecular scaffold in medicinal chemistry and drug discovery. The pyrazolopyridine core is a privileged structure in drug design due to its similarity to purine bases, making it a key scaffold for developing targeted therapies . This multi-functional building block features a chloro substituent ideal for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald) and a carbonitrile group that provides a handle for additional chemical modifications, enabling rapid exploration of structure-activity relationships (SAR) . Its primary research applications include serving as a pharmaceutical intermediate in the synthesis of targeted kinase inhibitors (such as PI3K, JAK, and BTK inhibitors) and central nervous system agents . The compound is integral to projects focused on oncology, anti-inflammatory, antiviral, and neurological disease therapeutics . It is also widely used in high-throughput screening (HTS) campaigns and as a starting point for the design of novel lead compounds . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-1-5-4(3-10-7)6(2-9)12-11-5/h1,3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTXTWBPGOKQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are

Biological Activity

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C7_7H3_3ClN4_4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

  • Molecular Formula : C7_7H3_3ClN4_4
  • Molecular Weight : 178.58 g/mol
  • CAS Number : 1352887-64-9

Synthesis

The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base like N,N-diisopropylethylamine. The reaction is carried out in dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. The product is purified through extraction and precipitation methods .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile. A review indicated that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds synthesized from similar scaffolds demonstrated selectivity indices for COX-2, suggesting potential therapeutic applications in managing inflammatory diseases .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that pyrazolo[4,3-c]pyridine derivatives can inhibit cell proliferation in various cancer cell lines. Notably, compounds derived from this scaffold exhibited selective inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This selectivity may lead to reduced side effects compared to traditional chemotherapeutics .

Case Studies

  • Inhibition of COX Enzymes :
    • A study demonstrated that derivatives of pyrazolo compounds showed IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac. Specifically, some derivatives exhibited IC50_{50} values around 60 μg/mL, indicating promising anti-inflammatory activity while maintaining gastrointestinal safety .
  • CDK Inhibition :
    • Another investigation focused on the inhibition of CDK2 and CDK9 by pyrazolo derivatives. The most potent compound showed IC50_{50} values of 0.36 µM and 1.8 µM for CDK2 and CDK9 respectively, highlighting its potential as an anticancer agent with selective activity against these kinases .

Data Summary Table

Biological Activity IC50 Values Reference
COX-2 Inhibition~60 μg/mL
CDK2 Inhibition0.36 µM
CDK9 Inhibition1.8 µM

Comparison with Similar Compounds

To contextualize the properties and applications of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile, we compare it with structurally analogous pyrazolo-pyridine derivatives and related carbonitriles. Key differences arise from substituent variations, ring fusion patterns, and biological activities.

Structural Analogues with Pyrazolo-Pyridine Cores
Compound Name Molecular Formula Substituents/Ring Fusion Melting Point (°C) Key Applications/Properties Reference
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile C₇H₃ClN₄ Cl (C6), CN (C3); [4,3-c] fusion Not reported Synthetic intermediate; high cost
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine C₆H₃ClIN₃ Cl (C6), I (C3); [4,3-c] fusion Not reported Halogenated analog for cross-coupling
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile C₈H₅ClN₄ Cl (C6), CN (C3), Me (N1); [3,4-b] fusion Not reported Potential pharmaceutical scaffold
1-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-4-phenylcarbonyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4i) C₂₆H₁₆Cl₂N₄O Cl, Ph, COPh substituents; [3,4-b] fusion 178–179 Weak anticancer/antimicrobial activity

Key Observations :

  • Ring Fusion Position : The [4,3-c] fusion in the target compound contrasts with the [3,4-b] arrangement in analogues like 4i and 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile . This alters steric and electronic profiles, impacting binding affinity in biological systems .
  • The iodinated analog () may serve as a precursor for Suzuki-Miyaura couplings .
  • Biological Activity: Pyrazolo[4,3-c]pyridines generally exhibit weaker anticancer/antimicrobial activity compared to pyrano[4,3-c]pyrazoles, as noted in .
Pyrazole-Carbonitrile Derivatives in Agrochemicals
Compound Name Molecular Formula Substituents Applications Reference
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) C₁₂H₄Cl₂F₆N₄OS CF₃, Cl, SF₃ substituents Broad-spectrum insecticide
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) C₁₂H₈Cl₂F₃N₄OS EtSO substituent Insecticide
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile C₇H₃ClN₄ Cl, CN Research chemical

Key Observations :

  • The target compound lacks the sulfinyl or trifluoromethyl groups critical for insecticidal activity in fipronil and ethiprole . Its simpler structure may limit agrochemical utility but enhance versatility in medicinal chemistry.
Physicochemical and Economic Comparison
Compound Name Molecular Weight Price (50mg) Purity/Availability Reference
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile 192.61 €1,488.00 Commercial (CymitQuimica)
2-Chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile 179.62 €1,357.00 Commercial (CymitQuimica)
3s (6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile) 407.87 Not listed Academic synthesis

Key Observations :

  • The target compound is significantly costlier than thiazolo-pyridine analogs, reflecting its niche applications .
  • Dihydropyrano-pyrazoles like 3s () are synthetically accessible but lack commercial availability .

Q & A

Q. What are the common synthetic routes for 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

  • Reacting substituted pyrazole precursors with chloro-substituted pyridine derivatives under acidic conditions.
  • Recrystallization from solvents like DMF to achieve high purity (yield: 80%, m.p. >300°C) .
  • Green chemistry approaches using NaCl as a catalyst in aqueous media to improve atom economy and reduce waste .

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

  • 1H/13C NMR : Signals for aromatic protons (δ 7.49–7.71 ppm), nitrile groups (CN, ~2221 cm⁻¹ in IR), and NH protons (δ 11.91 ppm) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292 [M⁺]) and fragmentation patterns to confirm the structure .
  • Elemental analysis : Validation of C, H, and N content (e.g., C: 65.75%, H: 4.14%, N: 19.17%) .

Q. What are the typical biological activities associated with this compound?

Pyrazolo[4,3-c]pyridine derivatives are investigated for:

  • Kinase inhibition : Potential targeting of ATP-binding sites due to the nitrile group’s electrophilicity .
  • Antimicrobial activity : Structural analogs show activity against bacterial and fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

Optimization strategies include:

  • Catalyst screening : FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) enhances cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .
  • Temperature control : Reactions at 80°C balance kinetic efficiency and thermal decomposition risks .

Q. How to address contradictions in spectral data interpretation?

Contradictions may arise from tautomerism or crystallographic disorder. Mitigation involves:

  • Cross-validation : Comparing NMR data with X-ray crystallography (e.g., bond angles and torsional parameters) .
  • Dynamic NMR experiments : To detect rotational barriers in substituents like chlorophenyl groups .

Q. What strategies modify the core structure for enhanced bioactivity?

Functionalization approaches include:

  • Substituent introduction : Adding electron-withdrawing groups (e.g., nitro) to the pyridine ring to modulate electronic properties and binding affinity .
  • Heterocyclic fusion : Creating pyrano[2,3-f]pyrazolo[3,4-b]quinoline hybrids to explore synergistic pharmacological effects .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulates interactions with biological targets (e.g., acetylcholinesterase) using software like AutoDock .

Q. How to resolve low purity or byproduct formation during synthesis?

Solutions include:

  • Recrystallization : Using DMF or ethanol to isolate the desired product from impurities .
  • Chromatographic purification : Flash chromatography with silica gel and ethyl acetate/hexane mixtures .
  • Reaction monitoring : TLC or HPLC to track intermediate formation and adjust stoichiometry .

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